1,4-Piperazinediacetic acid
Overview
Description
1,4-Piperazinediacetic acid is an organic compound with the molecular formula C8H14N2O4 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
1,4-Piperazinediacetic acid is a complex molecule that can interact with various targets. One of the primary targets of this compound is the enzyme glutathione reductase . This enzyme plays a crucial role in maintaining the balance of antioxidants in the body, particularly glutathione, which is essential for protecting cells from oxidative stress.
Mode of Action
It is known that it can inhibit the activity of glutathione reductase . By inhibiting this enzyme, the compound can potentially disrupt the balance of antioxidants in the body, leading to various biochemical changes.
Biochemical Analysis
Biochemical Properties
1,4-Piperazinediacetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to form complexes with metal ions such as nickel (II) and copper (II), which can inhibit the activity of glutathione reductase, an enzyme involved in maintaining the redox state of cells . These metal complexes of this compound exhibit antimicrobial properties, indicating their potential use in combating bacterial infections .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s metal complexes have shown inhibitory effects on glutathione reductase, which can lead to oxidative stress in cells . This oxidative stress can alter gene expression and disrupt normal cellular metabolism, potentially leading to cell death or dysfunction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to form complexes with metal ions such as nickel (II) and copper (II) is crucial for its biochemical activity . These metal complexes can inhibit enzymes like glutathione reductase by binding to their active sites, preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to an accumulation of reactive oxygen species, further affecting cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound and its metal complexes may exhibit beneficial antimicrobial and enzyme inhibitory effects. At higher doses, toxic or adverse effects can occur. For example, high doses of the compound’s copper (II) complex have shown significant inhibition of glutathione reductase, which can lead to severe oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions and enzymes. The compound’s ability to form complexes with nickel (II) and copper (II) plays a key role in its metabolic activity These metal complexes can affect metabolic flux and alter metabolite levels, potentially disrupting normal cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s metal complexes may be transported across cell membranes via specific transporters, allowing them to accumulate in certain cellular compartments . This localization can enhance the compound’s inhibitory effects on enzymes and its antimicrobial properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound and its metal complexes may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the copper (II) complex of this compound may localize to the mitochondria, where it can exert its inhibitory effects on glutathione reductase and induce oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperazinediacetic acid can be synthesized through several methods. One common approach involves the reaction of piperazine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Step 1: Piperazine is dissolved in an aqueous solution.
Step 2: Chloroacetic acid is added to the solution.
Step 3: The mixture is heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperazine-1,4-dicarboxylic acid, while reduction can produce piperazine-1,4-dimethanol.
Scientific Research Applications
1,4-Piperazinediacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,4-Piperazinediacetic acid can be compared with other similar compounds, such as:
Piperazine-1,4-dicarboxylic acid: This compound has two carboxylic acid groups attached to the piperazine ring, similar to this compound.
Piperazine-1,4-dimethanol: This compound has two hydroxyl groups instead of carboxylic acid groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMFLFKXHHROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202668 | |
Record name | Piperazine-1,4-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-78-4 | |
Record name | 1,4-Piperazinediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5430-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperazinediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine-1,4-diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazine-1,4-diacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-Piperazinediacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV6KMM2X5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Piperazinediacetic acid function as a building block in metal-organic frameworks?
A: this compound acts as an organic linker in the construction of hybrid organic-inorganic frameworks. [, ] The carboxylic acid groups on both ends of the piperazine ring can coordinate to metal ions, forming stable bonds and extending the framework in multiple dimensions. This coordination ability, coupled with its flexible piperazine ring, allows for the creation of diverse framework structures with potential applications in areas like gas storage and separation.
Q2: What is the significance of using lanthanide metals with this compound in the reported studies?
A: Lanthanide metals, known for their high coordination numbers and unique luminescent properties, offer intriguing possibilities when combined with this compound. [, ] The resulting lanthanide-based metal-organic frameworks could exhibit interesting magnetic and optical properties, potentially leading to applications in sensors, light-emitting devices, or even contrast agents.
Q3: Besides spectroscopic characterization, have theoretical calculations been employed to study this compound derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been utilized to study a this compound derivative incorporating a hydrazone moiety. [] These calculations provided insights into the electronic structure, molecular geometry, and reactivity of the molecule. This approach can be valuable for predicting potential applications and guiding further experimental investigations.
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